molecular formula C14H26N2O6 B3130623 (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid CAS No. 34404-27-8

(S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid

Cat. No. B3130623
CAS RN: 34404-27-8
M. Wt: 318.37 g/mol
InChI Key: JIYZOHCBABALOE-VIFPVBQESA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid” is a compound with the molecular formula C11H21NO4 . It’s also known by other names such as N-Boc-L-tert-Leucine, Boc-Tle-OH, and Boc-L-tert-leucine . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared .


Molecular Structure Analysis

The molecular structure of “(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid” includes a carboxylic acid group, an amine group protected by the Boc group, and a 3,3-dimethylbutyl group .


Chemical Reactions Analysis

The Boc group can be removed from the protected amine with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The Boc-protected amino acid ionic liquids (Boc-AAILs) have been used as starting materials in dipeptide synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid” would depend on its specific structure. For example, “(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid” has a molecular weight of 231.29 g/mol .

Scientific Research Applications

Polymerization and Synthesis of Novel Materials

(S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid has been utilized in the field of polymer science. Sutthasupa et al. (2007) described the synthesis and polymerization of amino acid-derived norbornene diester derivatives, including compounds with structures similar to this compound. These compounds were polymerized using the Grubbs catalyst to produce polymers with high molecular weights, demonstrating the utility of such structures in polymer synthesis (Sutthira Sutthasupa et al., 2007).

Enantioselective Synthesis of Non-Natural Amino Acids

In another research avenue, Constantinou-Kokotou et al. (2001) reported a method for synthesizing enantiopure non-natural alpha-amino acids using a key intermediate structurally related to this compound. This process, involving selective reduction and Wittig reactions, led to various delta, epsilon-unsaturated alpha-amino acids (V. Constantinou-Kokotou et al., 2001).

Asymmetric Synthesis of α-Amino Esters/Ketones

Xu et al. (2020) explored the use of N,O-Bis(tert-butoxycarbonyl)hydroxylamines, which are similar in structure to this compound, as imine surrogates in the catalytic asymmetric synthesis of α-amino esters and ketones. This approach yielded a variety of optically enriched products with high yields and enantioselectivities (Huacheng Xu et al., 2020).

Asymmetric Hydrogenation of Enamines

Kubryk and Hansen (2006) described the asymmetric hydrogenation of enamine esters using chiral ferrocenyl ligands, producing compounds including amino acids with structures akin to this compound. This process demonstrates the compound's relevance in asymmetric synthesis and the preparation of pharmaceutical ingredients (M. Kubryk & K. Hansen, 2006).

N-tert-Butoxycarbonylation of Amines

The use of this compound is also evident in the N-tert-butoxycarbonylation of amines. Heydari et al. (2007) demonstrated an efficient and environmentally benign method for this process using a heteropoly acid as a catalyst. This methodology is significant for the synthesis of N-Boc-protected amino acids, which are crucial in peptide synthesis (A. Heydari et al., 2007).

Synthesis of Bioconjugates

Chowdhury et al. (2005) synthesized 1,1'-bis(tert-butoxycarbonylamino)ferrocene, a protected derivative of 1,1'-diaminoferrocene, which is structurally related to this compound. This compound was used to create amino acid conjugates, showcasing its potential in the synthesis of bioconjugates for medical and biological applications (S. Chowdhury et al., 2005).

Mechanism of Action

While the specific mechanism of action for “(S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid” is not available, Boc-protected amino acids are often used in peptide synthesis . The Boc group protects the amine group during synthesis and can be selectively removed when no longer needed .

Future Directions

The use of Boc-protected amino acids and their derivatives in organic synthesis, particularly in peptide synthesis, is a well-established field with ongoing research . Future directions may include the development of new synthetic methods and applications in drug discovery and development.

properties

IUPAC Name

(2S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYZOHCBABALOE-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34404-27-8
Record name (2S)-2,4-bis({[(tert-butoxy)carbonyl]amino})butanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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